2,4-dichloro-N-(2,6-dimethylmorpholine-4-carbothioyl)benzamide
Overview
Description
2,4-Dichloro-N-(2,6-dimethylmorpholine-4-carbothioyl)benzamide is a synthetic organic compound with the molecular formula C14H16Cl2N2O2S. It is characterized by the presence of a benzamide core substituted with dichloro groups at positions 2 and 4, and a morpholine ring substituted with dimethyl groups at positions 2 and 6.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-N-(2,6-dimethylmorpholine-4-carbothioyl)benzamide typically involves the reaction of 2,4-dichlorobenzoyl chloride with 2,6-dimethylmorpholine-4-carbothioamide. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents, as well as stringent control of reaction conditions, is crucial to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-N-(2,6-dimethylmorpholine-4-carbothioyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 2 and 4 can be substituted with other nucleophiles.
Oxidation and Reduction: The thioamide group can be oxidized to a sulfoxide or sulfone, and reduced to a thiol.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Substitution: Various substituted benzamides.
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Hydrolysis: Carboxylic acids and amines.
Scientific Research Applications
2,4-Dichloro-N-(2,6-dimethylmorpholine-4-carbothioyl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of bioactive molecules with potential therapeutic effects.
Biological Studies: It serves as a probe to study enzyme interactions and inhibition mechanisms.
Industrial Chemistry: It is employed in the development of new materials and catalysts for various chemical processes.
Mechanism of Action
The mechanism of action of 2,4-dichloro-N-(2,6-dimethylmorpholine-4-carbothioyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The pathways involved may include inhibition of key metabolic enzymes or modulation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorobenzamide: Lacks the morpholine and thioamide groups, making it less versatile in chemical reactions.
N-(2,6-Dimethylmorpholine-4-carbothioyl)benzamide: Lacks the dichloro substituents, affecting its reactivity and biological activity.
2,4-Dichloro-N-(morpholine-4-carbothioyl)benzamide: Lacks the dimethyl groups, which can influence its steric and electronic properties.
Uniqueness
2,4-Dichloro-N-(2,6-dimethylmorpholine-4-carbothioyl)benzamide is unique due to the combination of dichloro, morpholine, and thioamide functionalities. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
2,4-dichloro-N-(2,6-dimethylmorpholine-4-carbothioyl)benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16Cl2N2O2S/c1-8-6-18(7-9(2)20-8)14(21)17-13(19)11-4-3-10(15)5-12(11)16/h3-5,8-9H,6-7H2,1-2H3,(H,17,19,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSBWCOKUQVPGGA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=S)NC(=O)C2=C(C=C(C=C2)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16Cl2N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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